Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, particularly in peptide synthesis. The compound is characterized by its stability under various conditions, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol or ethanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the amine. This protection is particularly useful in multi-step synthesis, where selective deprotection can be achieved under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and protection compared to other carbamates. This makes it particularly valuable in complex synthetic routes where selective protection and deprotection are required .
Biological Activity
Tert-butyl N-[(tert-butylcarbamoyl)methyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its effects.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially influencing its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta peptide (Aβ) aggregation, a key factor in neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ1-42. For instance:
- Cell Viability : At a concentration of 100 µM, the compound maintained 100% cell viability in astrocytes, while the presence of Aβ1-42 reduced cell viability significantly (to approximately 43.78%) but was improved to about 62.98% with concurrent treatment with the compound .
In Vivo Studies
In vivo assessments have also been conducted to evaluate the compound's efficacy in models of neurodegeneration:
- Scopolamine-Induced Model : In a scopolamine-induced oxidative stress model, treatment with this compound resulted in reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation compared to untreated controls .
Case Studies
Case Study 1: Neuroprotective Effects Against Aβ Aggregation
A study investigated the effects of this compound on astrocyte cells subjected to Aβ exposure. The findings indicated that the compound could mitigate Aβ-induced cytotoxicity by reducing TNF-α levels and promoting cell survival .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of the compound. It was found that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in treated astrocytes compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl N-(4-hydroxy-3-carbamoyl) | Hydroxy group enhances solubility | Moderate neuroprotective effects |
Tert-butyl methyl carbamate | Lacks carbamoyl modifications | Lower antioxidant activity |
The presence of specific functional groups in this compound appears to enhance its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(tert-butylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)13-8(14)7-12-9(15)16-11(4,5)6/h7H2,1-6H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRTTZSOXOBWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.